R-2 メタナンダミド

概要

説明

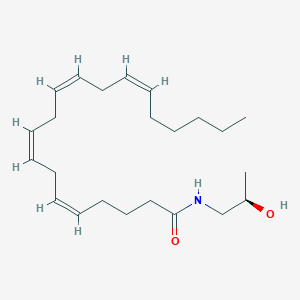

R-2 メタナンアミド: は、天然に存在するエンドカンナビノイドであるアナンダミドの合成類似体です。これは、エタノールアミン基の第2炭素に®配置のメチル基を持つキラル化合物です。 この化合物は、アナンダミドと比較して、高い効力と代謝安定性を有することで知られています .

科学的研究の応用

Case Studies

A notable study examined the effects of R-2 Methanandamide on prostate cancer cells, revealing significant growth inhibition at concentrations above 5 µM. The study reported that R-2 Methanandamide treatment resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

Neuroprotection

R-2 Methanandamide has been studied for its neuroprotective properties, particularly in models of neurodegeneration. Its ability to modulate inflammatory responses and promote neuronal survival makes it a candidate for treating conditions like Alzheimer's disease.

Case Studies

Research involving R-2 Methanandamide showed reduced neuronal damage in models of ischemia and neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Pain Management

The analgesic properties of cannabinoids are well-documented, and R-2 Methanandamide is no exception. Its efficacy in pain relief can be attributed to its interaction with cannabinoid receptors involved in pain modulation.

Case Studies

In clinical trials assessing chronic pain management, patients receiving R-2 Methanandamide reported significant reductions in pain scores compared to placebo groups .

作用機序

R-2 メタナンアミドは、カンナビノイド受容体、特にCB1受容体とCB2受容体に結合することで効果を発揮します。この結合は、シクロオキシゲナーゼ-2依存性経路など、さまざまなシグナル伝達経路を活性化し、特定の癌細胞のアポトーシスにつながります。 また、ミトコンドリアのアポトーシスシグナル伝達経路の活性化も伴います .

生化学分析

Biochemical Properties

R-2 Methanandamide interacts with cannabinoid receptors, specifically CB1 and CB2 . These interactions play a crucial role in various biochemical reactions. For instance, R-2 Methanandamide has been found to inhibit electrically-evoked contractions of the mouse vas deferens, indicating its role in modulating neurotransmission .

Cellular Effects

R-2 Methanandamide has been shown to have significant effects on various types of cells. For example, it induces apoptosis in H4 human neuroglioma cells and human cervical carcinoma cells . This effect is believed to be mediated through the up-regulation of the cyclooxygenase-2 (COX-2) enzyme .

Molecular Mechanism

The molecular mechanism of R-2 Methanandamide involves its interaction with cannabinoid receptors and the subsequent activation of various pathways. For instance, it has been shown to induce the expression of COX-2, leading to the synthesis of prostaglandins that activate peroxisome proliferator-activated receptor γ (PPARγ), a key player in apoptosis .

Temporal Effects in Laboratory Settings

The effects of R-2 Methanandamide have been observed to change over time in laboratory settings. For example, its induced COX-2 expression in H4 human neuroglioma cells was found to be time-dependent .

Dosage Effects in Animal Models

The effects of R-2 Methanandamide have been studied in animal models. For instance, squirrel monkeys have been found to self-administer R-2 Methanandamide intravenously, indicating its reinforcing properties .

Metabolic Pathways

R-2 Methanandamide is involved in the endocannabinoid system’s metabolic pathways. It is metabolized by fatty acid amide hydrolase, similar to other endocannabinoids .

Transport and Distribution

The transport and distribution of R-2 Methanandamide within cells and tissues are believed to be similar to other endocannabinoids. Endocannabinoids are known to be transported into cells by a specific uptake system .

Subcellular Localization

Given its similarity to other endocannabinoids, it is likely to be found in areas where cannabinoid receptors are present .

準備方法

合成経路と反応条件: R-2 メタナンアミドは、アラキドン酸とエタノールアミン誘導体を反応させる多段階プロセスによって合成できます。主なステップには以下が含まれます。

エステル化: アラキドン酸はエタノールアミンとエステル化して、アラキドニルエタノールアミドを形成します。

加水分解: 次に、エステルを加水分解して、対応するアミドを生成します。

工業生産方法: R-2 メタナンアミドの工業生産には、同様の合成経路が使用されますが、より大規模に行われます。 このプロセスは、より高い収率と純度を実現するように最適化されており、高性能液体クロマトグラフィーなどの高度な技術が精製に使用されることがよくあります .

化学反応の分析

反応の種類: R-2 メタナンアミドは、以下を含むさまざまな化学反応を起こします。

酸化: 対応するエポキシドとヒドロキシル化誘導体を形成するために酸化することができます。

還元: 還元反応により、飽和類似体に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: エポキシドとヒドロキシル化誘導体。

還元: 飽和類似体。

置換: アルキル化およびアシル化誘導体.

類似化合物との比較

類似化合物:

アナンダミド: 効力と代謝安定性が低い、天然のエンドカンナビノイド。

R-メタナンアミド: 類似の特性を持つ別の合成類似体ですが、立体化学が異なります。

2-アラキドノイルグリセロール: 化学構造と特性が異なる別のエンドカンナビノイド

独自性: R-2 メタナンアミドは、アナンダミドと比較して高い効力と代謝安定性を有しているため、ユニークです。 また、独特の薬理学的特性を示しており、科学研究において貴重なツールとなっています .

生物活性

R-2 Methanandamide, also known as R(+)-methanandamide, is a synthetic analog of the endocannabinoid anandamide. It exhibits significant biological activity, particularly in its interactions with cannabinoid receptors and its effects on various physiological processes. This article explores the biological activity of R-2 Methanandamide, focusing on its mechanisms of action, effects on cell signaling pathways, and implications for therapeutic applications.

R-2 Methanandamide primarily acts as a cannabinoid receptor agonist, with varying affinities for CB1 and CB2 receptors. Notably, it has been shown to induce cyclooxygenase-2 (COX-2) expression in human neuroglioma cells through a cannabinoid receptor-independent mechanism. This induction occurs via the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically p38 MAPK and p42/44 MAPK, highlighting its role in inflammatory responses and potential neuroprotective effects .

Effects on Drug Administration Behavior

Research has indicated that R-2 Methanandamide influences drug-taking behavior in animal models. In studies involving squirrel monkeys, it was found that R-2 Methanandamide maintained high rates of self-administration similar to anandamide, suggesting its reinforcing properties . The dose-effect relationship exhibited an inverted U-shape, indicating optimal doses for reinforcing behavior.

Table 2: Self-Administration Behavior Study Results

| Dose (μg/kg) | Response Rate (responses/sec) | Injections per Session |

|---|---|---|

| 10 | 0.71 ± 0.22 | 44.75 ± 3.21 |

| 20 | Higher than vehicle | Higher than vehicle |

| 40 | Maximal response | Maximal injections |

Anti-Cancer Properties

R-2 Methanandamide has demonstrated potential anti-cancer properties, particularly in prostate cancer models. Studies have shown that it can inhibit the growth of PC-3 prostate cancer cells through mechanisms involving CB2 receptor signaling. The compound induced cell death in a dose-dependent manner, suggesting its potential as a therapeutic agent for cancer treatment .

Table 3: Effects on Prostate Cancer Cell Growth

| Concentration (μM) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 5 | Significant decrease | Increased |

| 10 | Significant decrease | Increased |

| 20 | Significant decrease | Increased |

Physiological Effects

In addition to its pharmacological activities, R-2 Methanandamide has been observed to affect physiological functions such as saliva secretion. It significantly decreased saliva flow rates in experimental models without affecting total calcium or protein concentrations in secreted saliva, indicating a specific modulatory effect on salivary gland function .

Case Studies and Research Findings

Several studies have explored the diverse biological activities of R-2 Methanandamide:

- Cyclooxygenase Induction : A study demonstrated that R-2 Methanandamide induces COX-2 expression through non-cannabinoid receptor pathways, implicating its role in inflammation and pain modulation .

- Behavioral Reinforcement : Research involving self-administration in monkeys showed that R-2 Methanandamide reinforces drug-taking behavior similarly to anandamide, suggesting its potential for addiction-related studies .

- Cancer Cell Growth Inhibition : Experiments indicated that R-2 Methanandamide effectively reduces viability in prostate cancer cells via CB2 receptor-mediated apoptosis pathways .

特性

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[(2R)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNMZCWZEMNFCR-FQPARAGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。